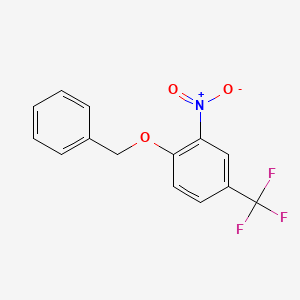

1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C14H11F3O . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .

Synthesis Analysis

The synthesis of “1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene” can be achieved through several methods. One such method involves the use of 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . Another method involves the chlorination/fluorination sequence, which can be simplified by producing the trichloromethyl aryl ethers without isolation and through in situ conversion into the final trifluoromethyl aryl ethers .Molecular Structure Analysis

The molecular structure of “1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene” can be analyzed using various techniques such as electron diffraction and spectroscopy supplemented with ab initio calculations . The 3D structure of the molecule can also be viewed using Java or Javascript .Scientific Research Applications

Synthesis and Material Science

Synthesis of Novel Fluorine-containing Polyetherimide : Yu Xin-hai explored the synthesis of fluorine-containing polyetherimide, starting from compounds similar to 1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene. The study detailed the reaction processes and characterizations, such as FTIR and DSC, to produce novel polyetherimide with promising characteristics for material science applications (Yu Xin-hai, 2010).

Molecular Electronics

Large On-Off Ratios and Negative Differential Resistance : Research by Chen et al. utilized a molecule with a similar nitroamine redox center in the active self-assembled monolayer of an electronic device, demonstrating significant electronic properties such as negative differential resistance and high on-off peak-to-valley ratios (Chen, Reed, Rawlett, & Tour, 1999).

Organic Synthesis and Reactions

Direct Amination and Efficient Synthesis : Tereza Pastýříková and colleagues reported the direct amination of nitro(pentafluorosulfanyl)benzenes, showcasing methods that could be applicable to derivatives of 1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene for synthesizing benzimidazoles, quinoxalines, and benzotriazoles with good yields (Pastýříková, Iakobson, Vida, Pohl, & Beier, 2012).

One-Pot Synthesis and Asymmetric Oxidation : A study by Rodygin et al. described an efficient one-pot method for preparing sulfides containing 2-nitro-4-(trifluoromethyl)benzene, which could be related to the chemical handling and modification of 1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene (Rodygin, Rubtsova, Kutchin, & Slepukhin, 2011).

properties

IUPAC Name |

2-nitro-1-phenylmethoxy-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO3/c15-14(16,17)11-6-7-13(12(8-11)18(19)20)21-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIYURKCAKELEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380405.png)

![7-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380406.png)

![1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380409.png)